

# An In-depth Technical Guide to 5-Vinylcytidine: Properties, Structure, and Biological Relevance

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

5-**Vinylcytidine** is a synthetic nucleoside analog of cytidine, characterized by the presence of a vinyl group at the 5-position of the pyrimidine ring. This modification imparts unique chemical and biological properties, making it a molecule of significant interest in the fields of epigenetics and antiviral research. This technical guide provides a comprehensive overview of the basic properties, structure, and known biological activities of 5-**vinylcytidine**, with a focus on its role in the study of DNA demethylation. Detailed experimental protocols and data are presented to facilitate further research and application in drug development.

## **Core Properties and Structure**

5-**Vinylcytidine** is a modified pyrimidine nucleoside. While extensive experimental data for 5-**vinylcytidine** is not widely published, its basic properties can be derived from its chemical structure and information from chemical suppliers.

Table 1: Physicochemical Properties of 5-Vinylcytidine



Property	Value	Source
CAS Number	1846584-62-0	CymitQuimica[1], BOC Sciences[2]
Chemical Formula	C11H15N3O5	Guidechem[3]
Molecular Weight	269.257 g/mol	Guidechem[3]
Appearance	White to off-white solid (presumed)	General knowledge
Solubility	Expected to be soluble in water and polar organic solvents like DMSO and DMF	General knowledge
Melting Point	Not reported	N/A

#### Structure:

The core structure of 5-**vinylcytidine** consists of a cytosine base attached to a ribose sugar via a  $\beta$ -N1-glycosidic bond. The key modification is the vinyl group (-CH=CH<sub>2</sub>) at the C5 position of the pyrimidine ring.

Chemical Structure of 5-Vinylcytidine:

# **Synthesis**

A common and effective method for the synthesis of 5-**vinylcytidine** involves a palladium-catalyzed Stille cross-coupling reaction. This approach offers high efficiency and good yields.

# Experimental Protocol: Synthesis of 5-Vinylcytidine via Stille Coupling

This protocol is a generalized procedure based on established methods for the synthesis of C5-substituted pyrimidine nucleosides.

#### Materials:



- 5-lodocytidine
- Vinyltributylstannane
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh<sub>3</sub>)<sub>4</sub>]
- Anhydrous, degassed N,N-Dimethylformamide (DMF)
- Diatomaceous earth (Celite®)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)

#### Procedure:

- Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon), dissolve 5-iodocytidine (1 equivalent) in anhydrous, degassed DMF.
- Addition of Reagents: To the stirred solution, add vinyltributylstannane (1.2 equivalents)
  followed by the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.1
  equivalents).
- Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst, washing the pad with methanol.
- Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by silica gel column chromatography using a dichloromethane/methanol gradient to yield 5-vinylcytidine as a solid.
- Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.



### **Spectroscopic Characterization**

While specific, published spectra for 5-**vinylcytidine** are not readily available, the expected NMR and mass spectrometry data can be predicted based on its structure and the analysis of similar compounds.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Expected <sup>1</sup>H NMR Chemical Shifts (in DMSO-d<sub>6</sub>):

- H6 (pyrimidine): ~8.0-8.5 ppm (singlet). The vinyl group will influence this shift.
- Vinyl Protons (-CH=CH<sub>2</sub>): Three distinct signals in the range of 5.0-7.0 ppm, exhibiting characteristic geminal and cis/trans couplings.
- H1' (anomeric): ~5.8-6.0 ppm (doublet).
- Ribose Protons (H2', H3', H4', H5'): ~3.5-4.5 ppm (multiplets).
- NH<sub>2</sub> (amino): Broad singlet, chemical shift dependent on concentration and temperature.
- OH (hydroxyl): Broad singlets, chemical shift dependent on concentration and temperature.

Expected <sup>13</sup>C NMR Chemical Shifts (in DMSO-d<sub>6</sub>):

- C2, C4, C6 (pyrimidine): In the range of 140-165 ppm.
- C5 (pyrimidine): ~110-120 ppm.
- Vinyl Carbons (-CH=CH<sub>2</sub>): ~115-135 ppm.
- C1' (anomeric): ~85-90 ppm.
- Ribose Carbons (C2', C3', C4', C5'): ~60-80 ppm.

## Mass Spectrometry (MS)

In electrospray ionization mass spectrometry (ESI-MS), 5-**vinylcytidine** is expected to show a prominent protonated molecular ion [M+H]<sup>+</sup> at m/z 270.26. Fragmentation would likely involve



the loss of the ribose sugar moiety, resulting in a fragment corresponding to the 5-vinylcytosine base.

### **Biological Activity and Mechanism of Action**

5-**Vinylcytidine** is primarily recognized for its role in the study of DNA demethylation, a key epigenetic modification.[1] Its structural similarity to cytidine allows it to be recognized by cellular machinery involved in DNA synthesis and modification.

#### **Role in DNA Demethylation**

DNA methylation, primarily at the 5-position of cytosine (5-mC), is a crucial epigenetic mark for gene silencing. The removal of this mark, or demethylation, is essential for gene activation and normal cellular function. The process of active DNA demethylation is mediated by the Teneleven translocation (TET) family of enzymes, which iteratively oxidize 5-mC.

The proposed mechanism of action for 5-**vinylcytidine** in studying DNA demethylation is through its interaction with DNA methyltransferases (DNMTs), the enzymes responsible for establishing and maintaining methylation patterns.

Proposed Signaling Pathway for DNMT1 Inhibition:

The following diagram illustrates the canonical DNA methylation maintenance pathway and the potential point of intervention for cytidine analogs.

Caption: Canonical DNA methylation maintenance by DNMT1 and potential inhibition by 5-vinylcytidine.

### **Antiviral Activity**

While the primary focus of recent research on 5-**vinylcytidine** has been on epigenetics, its deoxy-derivative, 2'-deoxy-5-**vinylcytidine**, has demonstrated significant antiviral activity, particularly against herpes simplex virus (HSV) types 1 and 2. This suggests that 5-**vinylcytidine** and its derivatives could be explored as potential antiviral agents. The mechanism of antiviral action for such nucleoside analogs often involves inhibition of viral DNA or RNA polymerases.



# Experimental Workflows General Workflow for Characterization of a Synthetic Nucleoside Analog

The following diagram outlines a typical workflow for the synthesis and characterization of a novel nucleoside analog like 5-**vinylcytidine**.

Caption: A typical experimental workflow for the synthesis and characterization of a nucleoside analog.

# Workflow for Investigating the Effect on DNA Methylation

This workflow details the steps to investigate the impact of 5-**vinylcytidine** on DNA methylation in a cellular context.

Caption: Experimental workflow to assess the impact of 5-vinylcytidine on DNA methylation.

#### **Conclusion and Future Directions**

5-Vinylcytidine is a valuable tool for researchers in epigenetics and has potential for development as an antiviral agent. Its unique structure allows for the investigation of fundamental biological processes like DNA demethylation. Future research should focus on a more detailed characterization of its physicochemical properties, a thorough investigation of its mechanism of action in inhibiting DNA methyltransferases, and an exploration of its therapeutic potential beyond its current research applications. The detailed protocols and structured data presented in this guide aim to provide a solid foundation for these future endeavors.

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